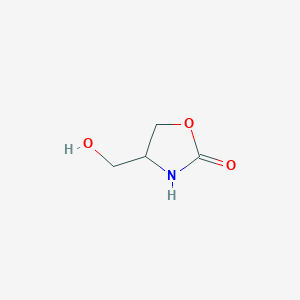

4-(Hydroxymethyl)oxazolidin-2-one

描述

Structural Classification and Significance within Oxazolidinone Chemistry

4-(Hydroxymethyl)oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone family. Its structure is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a carbonyl group at the 2-position and a hydroxymethyl substituent at the 4-position.

Oxazolidinones are a class of five-membered heterocyclic compounds that are of great importance in the pharmaceutical and chemical industries. nih.gov They are utilized as chiral auxiliaries, metal ligands, and synthetic intermediates in a wide range of asymmetric syntheses. nih.gov The core oxazolidinone structure can be substituted at various positions, leading to a diverse family of compounds with a wide array of chemical properties and biological activities. This compound is a key member of this family, distinguished by the presence of a functionalized side chain at the C4 position of the heterocyclic ring.

The hydroxymethyl group (-CH₂OH) at the 4-position of the oxazolidinone ring is of particular significance. This functional group provides a site for further chemical modification, allowing for the synthesis of a wide range of derivatives. researchgate.net The hydroxyl group can participate in various reactions, such as esterification and etherification, enabling the attachment of this chiral scaffold to other molecules. This versatility is crucial for its application as a chiral auxiliary in asymmetric synthesis, where it can be temporarily attached to a substrate to control the stereochemical outcome of a reaction. nih.gov

Historical Context and Evolution in Chemical Research

The broader class of oxazolidinones has a rich history in chemical research, initially gaining prominence for their biological activity. The specific focus on this compound emerged later, driven by the needs of asymmetric synthesis.

The oxazolidinone ring system was first reported in the late 19th century. researchgate.net However, it was in the latter half of the 20th century that their potential as antimicrobial agents was realized. nih.gov This led to extensive research into the synthesis and biological evaluation of various oxazolidinone derivatives, culminating in the development of clinically important antibiotics like linezolid (B1675486). nih.gov These early investigations laid the groundwork for a deeper understanding of oxazolidinone chemistry.

The focus on this compound as a specific research target can be largely attributed to the pioneering work of David A. Evans and his development of chiral oxazolidinone auxiliaries for asymmetric synthesis in the 1980s. nih.gov Researchers recognized that the hydroxymethyl group provided a convenient handle for attaching the chiral auxiliary to a variety of acylating agents. The resulting N-acyloxazolidinones could then be used to control the stereochemistry of a wide range of carbon-carbon bond-forming reactions. The ability to synthesize enantiomerically pure forms of this compound was a critical step in its establishment as a valuable tool for synthetic chemists. researchgate.net

Overview of Key Research Areas and Academic Relevance

The academic relevance of this compound is primarily centered on its role in asymmetric synthesis, though its utility extends to other areas of chemical research.

The predominant application of this compound is as a chiral auxiliary . nih.govnih.gov In this role, it is temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and recycled. This strategy has been successfully employed in the asymmetric synthesis of a wide variety of complex molecules, including natural products and pharmaceuticals. nih.gov

The chiral nature of this compound makes it a valuable chiral building block . It can be used as a starting material for the synthesis of other chiral molecules, where the stereochemistry of the oxazolidinone is transferred to the final product.

Furthermore, research has explored the synthesis of this compound from renewable resources such as glycerol (B35011) and glycerol carbonate. nih.govresearchgate.net This aligns with the principles of green chemistry, aiming to develop more sustainable methods for the production of valuable chemicals.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₇NO₃ |

| Molecular Weight | 117.10 g/mol |

| CAS Number | 15546-08-4 biosynth.com |

| IUPAC Name | This compound chemspider.com |

| Appearance | White to off-white solid |

Table 2: Key Research Applications of this compound

| Research Area | Application | Key Findings |

| Asymmetric Synthesis | Chiral Auxiliary | Directs stereoselective alkylations, aldol (B89426) reactions, and other C-C bond formations. nih.govnih.gov |

| Green Chemistry | Synthesis from Renewables | Can be synthesized from glycerol and glycerol carbonate, offering a sustainable production route. nih.govresearchgate.net |

| Medicinal Chemistry | Precursor for Bioactive Molecules | The oxazolidinone scaffold is present in various biologically active compounds. nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXGFDVEUOGVFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15546-08-4 | |

| Record name | 4-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Reaction Mechanisms

Stereoselective Synthesis of 4-(Hydroxymethyl)oxazolidin-2-one Derivatives

The controlled, three-dimensional arrangement of atoms in a molecule is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceutical agents. For the this compound scaffold, stereoselectivity is crucial as the biological activity of its derivatives can be highly dependent on the specific stereoisomer. Advanced synthetic strategies have been developed to achieve high levels of stereocontrol, primarily focusing on the use of chiral precursors such as aziridine-2-carboxylates and amino alcohols.

A versatile and stereoselective method for preparing this compound derivatives begins with trans-aziridine-2-carboxylates. tandfonline.comtandfonline.com This two-step process involves the reduction of the ester functionality followed by a ring-expansion cyclization, affording the desired oxazolidinone products in good yields and with complete stereoselectivity. tandfonline.com

The initial step in this synthetic sequence is the reduction of an ethyl trans-N-alkylaziridine-2-carboxylate. tandfonline.com This is typically achieved using a powerful reducing agent, lithium aluminium hydride (LiAlH₄), in a solvent like tetrahydrofuran (B95107) (THF) at temperatures ranging from -20°C to room temperature. tandfonline.com The reaction converts the carboxylate group into a hydroxymethyl group, yielding a trans-2-hydroxymethyl-N-alkylaziridine intermediate. tandfonline.comresearchgate.net

Following the reduction, the crucial ring-expansion and cyclization step is performed. The intermediate 2-hydroxymethylaziridine is treated with methyl chloroformate in a solvent such as acetonitrile (B52724) at reflux, which rapidly induces cyclization to the corresponding trans-4-hydroxymethyl-1,3-oxazolidin-2-one derivative. tandfonline.com

Table 1: Synthesis of trans-4-(Hydroxymethyl)oxazolidin-2-one Derivatives from Aziridines tandfonline.comresearchgate.netThis table shows the yields for the two-step synthesis of various N-substituted oxazolidinones starting from the corresponding aziridine (B145994) precursors.

Methyl chloroformate is a critical reagent in the ring-expansion process. tandfonline.com It acts as a carbonyl source and an activator. The reaction begins with the acylation of the aziridine's hydroxyl group by methyl chloroformate. This is followed by an intramolecular ring-opening of the strained aziridine ring, driven by the nucleophilic attack of the nitrogen atom, which leads to the formation of the more stable five-membered oxazolidinone ring. tandfonline.comresearchgate.net

The transformation of trans-2-hydroxymethyl aziridines into 4-hydroxymethyl-1,3-oxazolidin-2-ones is a completely regio- and stereoselective process. tandfonline.comtandfonline.comresearchgate.net The cyclization occurs with retention of configuration at the C5 carbon atom of the resulting oxazolidinone ring. tandfonline.com This means that if the synthesis starts with a trans-aziridine, the final product will be the trans-oxazolidinone. researchgate.net The regioselectivity is demonstrated by the exclusive formation of the 4-(hydroxymethyl) substituted product, a result of the specific bond cleavage and formation sequence during the intramolecular cyclization. tandfonline.com

A plausible reaction mechanism proposed for this ring-expansion involves an Sₙ1 pathway. tandfonline.comresearchgate.net The reaction is believed to proceed through a carbocation-like intermediate. This intermediate is formed by the cleavage of the C–N bond of the aziridine ring. Despite proceeding through a mechanism that could potentially lead to a loss of stereochemical information, the ring expansion is observed to be completely stereoselective. tandfonline.com This high degree of stereocontrol is a key advantage of this synthetic route. Computational studies have supported this proposed mechanism, showing fair agreement with experimental data. tandfonline.com

The synthesis of oxazolidin-2-ones from amino alcohols is a more traditional and widely utilized approach. nih.gov These methods generally involve the reaction of a β-amino alcohol with a carbonylating agent. Common reagents used for this purpose include the highly reactive and toxic phosgene (B1210022) or its safer derivatives, as well as dialkyl carbonates. nih.gov The reaction of 1,2-amino alcohols with phosgene or chloroformates can lead to the formation of the oxazolidinone ring system. researchgate.net Another established method involves the intramolecular cyclization of amino alcohol carbamates, which can be coupled with other reactions to produce N-aryl oxazolidinones. organic-chemistry.org These methods provide a direct route to the core oxazolidinone structure, and the stereochemistry of the final product is dictated by the stereochemistry of the starting amino alcohol precursor.

Chiral Pool Synthesis Approaches

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. researchgate.netorganic-chemistry.org This approach leverages the inherent chirality of natural building blocks like amino acids, sugars, and terpenes to efficiently construct target molecules with specific stereochemistry, often preserving the original chirality throughout the reaction sequence. researchgate.netrsc.org

The chiral amino acid L-serine serves as an effective starting material for the asymmetric synthesis of chiral oxazolidinones. chemicalbook.com The synthesis of (4S)-N'-[(E)-(phenyl)methylidene]-N-methyl-2-oxo-1,3-oxazolidine-4-carbohydrazides from L-serine proceeds with retention of the original configuration, a fact that has been confirmed by X-ray crystallography. chemicalbook.com Another route involves the use of chiral α-amino epoxides derived from L-serine to produce cis-4,5-disubstituted oxazolidin-2-ones.

Chiral glycidol (B123203), specifically (S)-glycidol, is another valuable precursor in the chiral pool for synthesizing this compound. One method involves the reaction of glycidol with isocyanates, catalyzed by tetraarylphosphonium salts. researchgate.netchemicalbook.com This neutral catalysis system facilitates the initial addition of glycidol to the isocyanate, which is followed by an intramolecular cyclization to form the 4-hydroxymethyl-substituted oxazolidinone ring. chemicalbook.com Mechanistic studies indicate that hydrogen-bonding interactions with the catalyst are important for the reaction to proceed effectively. chemicalbook.com

Another approach involves the intramolecular cyclization of glycidyl (B131873) carbamate (B1207046) derivatives. google.com This reaction is efficiently catalyzed by a bicyclic guanidine (B92328) under mild conditions to produce the desired 4-hydroxymethyl 2-oxazolidinones. google.com

Derivations from N-Boc-L-Tyrosine

A common strategy for synthesizing chiral oxazolidin-2-ones involves the modification of amino acids. (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one, a derivative structurally similar to this compound, can be prepared in high yield from N-Boc-L-tyrosine. nih.govbath.ac.uk This process typically involves a four-step synthesis on a multigram scale. nih.gov The general principle involves the reduction of the carboxylic acid functionality of the N-protected amino acid to a primary alcohol, followed by cyclization to form the oxazolidin-2-one ring.

While the synthesis starting from N-Boc-L-tyrosine yields a 4-benzyl substituted oxazolidinone, the analogous synthesis of this compound would logically start from N-Boc-L-serine. The key transformation is the reduction of the amino acid to the corresponding amino alcohol, which is then cyclized. For instance, N-Boc-L-phenylglycine can be reduced using a borane (B79455) reagent to yield N-Boc-L-phenylglycinol, which subsequently undergoes ring closure to form (S)-4-phenyl-2-oxazolidinone. google.com This highlights a versatile pathway where the choice of the starting N-Boc-amino acid dictates the substituent at the C4 position of the oxazolidinone ring.

The conversion of N-protected amino acids into N-hydroxymethyl α-amino aldehydes represents another related synthetic route. These aldehydes exist in equilibrium with a stable five-membered cyclic hemiacetal, which can undergo further transformations to yield oxazolidine (B1195125) structures. orgsyn.org

Metal-Catalyzed Cyclization Reactions

Metal-catalyzed reactions offer powerful and efficient routes to the oxazolidinone core, often proceeding with high atom economy and stereocontrol. Catalysts based on palladium, copper, and iridium have proven particularly effective.

Palladium catalysis has been successfully employed in the synthesis of substituted oxazolidin-2-ones. A notable example is the cyclization of 2,3-allenyl amines with propargylic carbonates. nih.govacs.org This reaction proceeds in a highly efficient and atom-economic manner, affording 5-(1,3,4-alkatrien-2-yl)oxazolidin-2-ones in yields ranging from 70-92%. nih.govacs.org A key feature of this transformation is the in situ generation of carbon dioxide from the propargylic carbonate, which is then incorporated into the oxazolidin-2-one ring structure. nih.gov While this specific method yields a complex substituent at the C5 position, it demonstrates the utility of palladium catalysis in constructing the fundamental oxazolidinone heterocycle from acyclic precursors. nih.govacs.orgnih.gov

Copper(I) catalysts facilitate the synthesis of oxazolidin-2-ones through a tandem decarboxylative/carboxylative cyclization. This multicomponent reaction involves a propiolic acid, a primary amine, and an aldehyde. researchgate.net Decarboxylative coupling strategies are advantageous as they often avoid the use of toxic organometallic reagents, aligning with the principles of green chemistry. researchgate.net Copper-catalyzed reactions are well-regarded for their ability to efficiently form carbon-nitrogen and carbon-carbon bonds under relatively mild, often aerobic, conditions. researchgate.netorganic-chemistry.org This methodology provides a convergent approach to the oxazolidinone scaffold from simple, readily available starting materials. researchgate.netrsc.org

Iridium catalysts offer a distinct reaction pathway for the synthesis of oxazolidin-2-ones. The iridium-catalyzed regiospecific and stereospecific allylic amination of γ-hydroxy α,β-unsaturated ester carbonates can be directed towards the formation of 3,4-disubstituted oxazolidin-2-ones. rsc.org The outcome of the reaction is highly dependent on the choice of the amine nucleophile. rsc.org When allylamine (B125299) is used, a bifurcation of the reaction pathway occurs, leading to the formation of the oxazolidinone ring system instead of the expected α,β-unsaturated γ-amino esters. rsc.org This transformation demonstrates a sophisticated application of iridium catalysis to achieve stereospecific C-N bond formation and subsequent cyclization, providing access to enantioenriched oxazolidinone structures with complete chirality transfer from the starting material. rsc.orgnih.gov

Solid-Phase Synthetic Strategies

Solid-phase synthesis has emerged as a powerful technique that simplifies product purification and allows for the potential automation of multi-step reaction sequences. Attaching a chiral auxiliary to a solid support facilitates its recovery and reuse, which is economically and environmentally beneficial.

The concept of using polymer-supported chiral auxiliaries has been effectively applied to oxazolidin-2-ones. scispace.com A well-documented example involves the synthesis of (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one from N-Boc-L-tyrosine, which is then immobilized on a solid support. nih.govbath.ac.uk The phenolic hydroxyl group of the oxazolidinone is attached to a Merrifield-Cl resin, effectively anchoring the chiral auxiliary to the polymer backbone. nih.gov

This solid-supported auxiliary can then be used in various asymmetric transformations, such as diastereoselective Evans' syn-aldol reactions. nih.gov The desired products are subsequently cleaved from the resin by hydrolysis or reduction. nih.gov To prevent mechanical degradation of the polymer support during reactions, specialized capsules can be employed, enabling the execution of multiple sequential "on-bead" reactions. nih.gov This strategy has been successfully used to synthesize complex chiral molecules with high diastereomeric ratios (>95:5). nih.govbath.ac.uk

Cycloaddition of Resin-Bound Epoxides with Isocyanates

A notable advancement in the synthesis of oxazolidinones is the use of solid-phase synthesis, specifically the cycloaddition of resin-bound epoxides with isocyanates. nih.gov This method offers the advantage of high yields and purity, making it valuable for drug discovery. nih.gov The process involves the alkylation of resin-bound carbamates with glycidyl tosylate, which results in the formation of epoxides attached to the solid support. These resin-bound epoxides then undergo cycloaddition with various isocyanates at elevated temperatures. nih.gov

To facilitate this reaction for parallel synthesis, a catalyst solution is prepared by heating lithium bromide and tributylphosphine (B147548) oxide in xylene. This catalyst is then added to the mixture of the epoxide resin and the isocyanate in xylene at a specific temperature to ensure the catalyst remains in solution. Following the reaction, the resin is washed to isolate the product. This solid-phase approach allows for the introduction of diverse functional groups, enabling further synthetic modifications.

Investigation of Reaction Intermediates and Transition States

Understanding the reaction intermediates and transition states is crucial for optimizing the synthesis of this compound derivatives.

The synthesis of 4-hydroxymethyl-substituted oxazolidinones from the reaction of glycidols with isocyanates proceeds through the formation of an intermediate, which then undergoes intermolecular cyclization to yield the final product. researchgate.net In other synthetic routes, such as the reaction of trans-2-hydroxymethylaziridines with methyl chloroformate, a zwitterionic intermediate has been proposed. researchgate.net The reaction of β-amino alcohols with phosgene is a common method for synthesizing oxazolidin-2-ones, though it can be limited by the availability of the starting materials. nih.gov Alternative strategies include the reaction of isocyanates with epoxides and the reaction of aziridines with carbon dioxide. nih.gov In the synthesis of certain oxazolidinone derivatives, an acyl azide (B81097) intermediate is formed, which then rearranges to an isocyanate intermediate that undergoes intramolecular ring closure. nih.gov

The formation of bicyclic oxazolidines from the condensation of 2-hydroxymethylpiperidine (2-HMP) with aldehydes has been reported to proceed through either an enamine or an iminium intermediate. acs.org However, in some cases, neither a hemiaminal nor an iminium intermediate could be observed, suggesting the reaction mechanism can vary. nih.gov

| Synthetic Route | Proposed Intermediate(s) | Reference |

|---|---|---|

| Glycidols with Isocyanates | Cyclization Precursor | researchgate.net |

| trans-2-Hydroxymethylaziridines with Methyl Chloroformate | Zwitterionic Intermediate | researchgate.net |

| Asymmetric Aldol (B89426)/Curtius Reaction | Acyl Azide, Isocyanate | nih.gov |

| 2-Hydroxymethylpiperidine with Aldehydes | Enamine or Iminium | acs.org |

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reaction mechanisms of oxazolidinone synthesis. researchgate.netnih.gov These studies help in understanding the stereoselectivity and energy profiles of the reactions. For instance, in the synthesis of trans-4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from 2-hydroxymethylaziridines, a plausible SN1 pathway has been proposed and supported by theoretical calculations. researchgate.net These calculations involve optimizing the geometries of reactants, transition states, intermediates, and products to confirm the proposed mechanism. researchgate.net

DFT calculations have also been employed to study the isomerization reaction paths and stability of different conformers of thiazolidin-4-one derivatives, which are structurally related to oxazolidinones. nih.gov By rotating dihedral angles and optimizing the geometry of various conformers, the relative energies and stability can be determined, providing a deeper understanding of the reaction landscape. nih.gov

Influence of Impurities and Reaction Conditions on Synthesis

The efficiency and purity of this compound synthesis can be significantly affected by the presence of impurities and variations in reaction conditions.

While specific information on the role of adiponitrile (B1665535) in the synthesis of this compound is not detailed in the provided search results, the general principle of impurities affecting reaction outcomes is well-established. In the synthesis of other complex molecules like brigatinib, acidic impurities have been shown to cause decomposition of intermediates. nih.gov For example, the presence of HCl was found to catalyze the degradation of an intermediate, leading to the formation of impurity D. nih.gov This was confirmed by intentionally treating the intermediate with HCl, which resulted in the formation of the impurity. nih.gov Replacing strong acids like HCl with weaker acids such as trifluoroacetic acid, acetic acid, or methanesulfonic acid can prevent the formation of such impurities and, in some cases, increase the reaction yield. nih.gov

The presence of water, methanol, and sodium methoxide (B1231860) can have varied effects on the synthesis of oxazolidinones. In the synthesis of certain linezolid (B1675486) derivatives, R-epichlorohydrin is reacted with an aniline (B41778) derivative in methanol. orientjchem.org The resulting adduct is then treated with carbonyl diimidazole to form the oxazolidinone ring. orientjchem.org In solid-phase synthesis, after the cycloaddition reaction, the resin is typically washed with solvents like DMF and DCM. The final product is often cleaved from the resin using a solution of trifluoroacetic acid in dichloromethane. The workup procedure for some oxazolidinone syntheses involves quenching the reaction with water and extracting the product with an organic solvent. nih.gov

The choice of solvent and base is critical. In the synthesis of brigatinib, replacing the solvent DMF was necessary to avoid the formation of impurity B, which resulted from the pyrolysis of DMF. nih.gov Similarly, the use of an appropriate alkaline solvent system was found to improve the specificity of the reaction and prevent the decomposition of DMF. nih.gov

Impact of Catalysts (e.g., La2O3)

The use of heterogeneous catalysts is pivotal in steering the reaction pathways for the synthesis of this compound. Among these, Lanthanum (III) oxide (La2O3) has been identified as a catalyst with a notable influence on the product distribution in reactions involving glycerol (B35011) and a carbon source.

Research into the direct carboxylation of glycerol with carbon dioxide (CO2) over a La2O3 catalyst has revealed that the purity of the glycerol feedstock plays a crucial role in determining the final product. While the primary goal of these studies was often the synthesis of glycerol carbonate, the formation of this compound has been a significant and recurring observation, particularly when using crude glycerol. researchgate.netd-nb.info

A study investigating the impact of impurities commonly found in crude glycerol (a byproduct of biodiesel production) demonstrated that their presence systematically shifts the reaction's selectivity away from glycerol carbonate and towards the formation of this compound. This suggests that certain components within the crude glycerol feed, or their interaction with the La2O3 catalyst, facilitate the cyclization reaction pathway leading to the oxazolidinone.

The conversion of glycerol, however, remained relatively stable regardless of the feedstock's purity, indicating that La2O3 maintains its catalytic activity for glycerol activation. The key difference lies in the subsequent reaction steps, where the presence of impurities directs the intermediates towards the formation of the oxazolidinone ring structure.

The following table summarizes the findings from a study on the La2O3-catalyzed reaction of different glycerol feedstocks, illustrating the influence of impurities on product selectivity.

| Glycerol Feedstock | Glycerol Conversion (%) | Selectivity to Glycerol Carbonate (%) | Selectivity to this compound (%) | Key Impurities Present |

| Refined Glycerol | ~58 | ~17 | Not reported as a major product | None |

| Crude Glycerol | ~54 | ~2.3 | Favored product | Water, Methanol, Fatty Acid Methyl Esters, Sodium Methoxide |

The dual-functional nature of La2O3, possessing both Lewis acidic (La³⁺) and basic (O²⁻) sites, is thought to be a key factor in its catalytic activity. The basic sites can activate the hydroxyl groups of glycerol, while the acidic sites could coordinate with the carbonyl group of a reactant or intermediate, facilitating the necessary bond formations for the cyclization to occur. While the precise mechanism for the formation of this compound in this system is not fully elucidated, it is evident that the catalyst's properties, in conjunction with the composition of the reaction medium, are critical in directing the synthesis towards this valuable heterocyclic compound.

Iii. Applications in Asymmetric Synthesis and Chiral Induction

4-(Hydroxymethyl)oxazolidin-2-one as a Chiral Auxiliary

This compound belongs to the class of oxazolidinones, which are powerful chiral auxiliaries in asymmetric synthesis. wikipedia.orgjmcs.org.mx Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to guide the stereochemical outcome of subsequent reactions. wikipedia.org The inherent chirality of the auxiliary creates a diastereomeric relationship with the newly formed stereocenter, allowing for the selective formation of one enantiomer. williams.edu Oxazolidinones, popularized by David A. Evans, are particularly effective because their rigid, well-defined structure provides a highly predictable stereochemical environment. wikipedia.orgsantiago-lab.comresearchgate.net

Derived from chiral amino alcohols, this compound is attached to an achiral substrate, typically a carboxylic acid, to form an N-acyl oxazolidinone. santiago-lab.comorgsyn.org The substituent at the 4-position (the hydroxymethyl group in this case) exerts steric control, directing incoming reagents to attack the enolate from the less hindered face. wikipedia.orgwilliams.edu This mechanism ensures high diastereoselectivity in a variety of carbon-carbon bond-forming reactions. wikipedia.org After the desired stereocenter is set, the auxiliary can be cleaved under mild conditions and often recovered for reuse, adding to its practical utility. santiago-lab.comsigmaaldrich.com

The primary function of this compound as a chiral auxiliary is to facilitate diastereoselective reactions. By covalently attaching to an achiral acyl group, it creates a chiral environment that biases the trajectory of approaching electrophiles. wikipedia.orgwilliams.edu The formation of a chelated intermediate, particularly with Lewis acids, locks the conformation of the N-acyl oxazolidinone enolate. santiago-lab.com This rigid structure, combined with the steric hindrance provided by the substituent at the C4 position, effectively shields one face of the enolate, leading to highly diastereoselective transformations. wikipedia.org This strategy has been successfully applied to a wide range of reactions, establishing it as a reliable method for controlling stereochemistry. researchgate.netharvard.edu

Asymmetric aldol (B89426) reactions are a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds, and oxazolidinone auxiliaries have proven to be exceptionally effective in this context. wikipedia.orgwikipedia.org When an N-acyl oxazolidinone derived from this compound is converted to its corresponding enolate (typically a boron enolate to ensure Z-geometry), it reacts with an aldehyde via a well-ordered, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. santiago-lab.compharmacy180.comalfa-chemistry.com

The stereochemical outcome is dictated by this transition state, where the aldehyde substituent occupies an equatorial position to minimize steric interactions. The chiral auxiliary directs the aldehyde to approach from a specific face of the Z-enolate, resulting in the predictable formation of the syn-aldol adduct with a high degree of diastereoselectivity. santiago-lab.comalfa-chemistry.comyoutube.com The reliability and high stereocontrol of the Evans aldol reaction have made it a widely used method for creating contiguous stereocenters. wikipedia.orgresearchgate.net

The robustness and predictability of the Evans asymmetric aldol reaction have made it an invaluable tool in the total synthesis of complex natural products. researchgate.netnih.govrsc.org By setting key stereocenters with high fidelity, this methodology significantly simplifies complex synthetic pathways. For instance, the synthesis of the macrolide antibiotic cytovaricin by D. A. Evans utilized oxazolidinone auxiliaries in four separate asymmetric aldol reactions to establish the absolute stereochemistry of multiple stereocenters within the molecule. wikipedia.org Similarly, in the synthesis of the cyclic depsipeptide hapalosin, an Evans aldol reaction between an octanal (B89490) and a chiral imide was a crucial step, proceeding with high yield and diastereoselectivity to form the key syn-aldol intermediate. alfa-chemistry.com These applications underscore the power of oxazolidinone auxiliaries in constructing the intricate chiral architectures found in biologically active molecules. nih.gov

To streamline purification and facilitate the recovery of the chiral auxiliary, solid-phase synthesis techniques have been adapted for Evans-type aldol reactions. nih.gov In this approach, a derivative of the oxazolidinone auxiliary, such as (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one, is attached to a polymer resin like Merrifield resin. nih.gov The supported auxiliary can then be acylated and subjected to diastereoselective syn-aldol reactions. The reaction proceeds on the solid support, and after completion, the product can be cleaved from the resin by hydrolysis or reduction. This methodology allows for simplified purification, as reagents and byproducts are washed away from the polymer-bound product. It has been shown to be effective for sequential "on-bead" reactions, producing chiral products with high diastereomeric ratios (>95:5). nih.gov

| Auxiliary Type | Reaction Type | Key Features | Diastereoselectivity (d.r.) | Reference |

|---|---|---|---|---|

| Evans Oxazolidinone | Boron-mediated Aldol | Forms Z-enolate, leads to syn-adducts via Zimmerman-Traxler transition state. | High (often >95:5) | santiago-lab.comalfa-chemistry.com |

| Polymer-Supported Evans Oxazolidinone | Solid-Phase Syn-Aldol | Facilitates purification and auxiliary recovery. | >95:5 | nih.gov |

| (S)-4-ethyl-2-oxazolidinone | Intramolecular Cyclization | Used to synthesize chiral functionalized lactams. | High | nih.gov |

| Magnesium Halide-Catalyzed | Direct Aldol Reaction | Favors the anti-aldol diastereomer. | Up to 32:1 | nih.gov |

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is another powerful application of these chiral auxiliaries. researchgate.netrsc.org The process begins with the deprotonation of the α-carbon of the acyl group using a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), to form a rigid, chelated (Z)-enolate at low temperatures. williams.edusantiago-lab.comharvard.edu The lithium or sodium cation coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, fixing the enolate's conformation. santiago-lab.com

The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the planar enolate. williams.edu Consequently, an incoming electrophile, such as an alkyl halide, preferentially approaches from the less hindered opposite face. williams.edu This directed attack results in the formation of a new stereocenter with a high degree of diastereoselectivity, often achieving ratios greater than 98:2. williams.edursc.org After the alkylation step, the chiral auxiliary can be hydrolytically or reductively cleaved to yield the desired enantiomerically enriched carboxylic acid, alcohol, or aldehyde, while the auxiliary itself is recovered. williams.edusantiago-lab.com

| Auxiliary | Base | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| (S)-4-benzyl-2-oxazolidinone | NaHMDS | Allyl iodide | 98:2 | williams.edu |

| Valine-derived Oxazolidinone | LDA | Alkyl Halides | Excellent | santiago-lab.com |

| Phenylalanine-derived Oxazolidinone | n-BuLi / Acyl Chloride | Various | Excellent | orgsyn.org |

Oxazolidinone auxiliaries also play a significant role in controlling stereochemistry in asymmetric Diels-Alder reactions. wikipedia.org In this context, the chiral auxiliary is attached to a dienophile, such as an acrylate, to form an N-enoyl oxazolidinone. harvard.edu The presence of a Lewis acid catalyst is crucial, as it coordinates to the carbonyl oxygens of the dienophile, locking it into a conformation where one face is sterically shielded by the auxiliary's substituent. harvard.eduyoutube.com

This coordination enhances the dienophile's reactivity and enforces a specific facial bias. rsc.org As the diene approaches, the cycloaddition occurs predominantly on the less hindered face of the dienophile, leading to the formation of the Diels-Alder adduct with high diastereoselectivity. harvard.edursc.org This method has been successfully used with various dienes and dienophiles, providing reliable access to chiral cyclic systems. rsc.orgnih.gov

Applications in Asymmetric Aldol Reactions

Enantiopure Synthesis of Derivatives and Related Compounds

The synthesis of enantiomerically pure compounds is a central goal of modern organic chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can determine its efficacy and safety. Derivatives of this compound are instrumental in achieving high levels of enantiomeric purity.

Effective stereocontrol is crucial for the synthesis of single-enantiomer products. In the context of oxazolidinone derivatives, stereocontrol is often achieved through the strategic ring-opening of related cyclic systems or by leveraging the inherent chirality of the starting material. For instance, a stereocontrolled method for synthesizing 2-amino ethers involves the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with various alcohols. nih.gov This process exhibits high diastereoselectivity, particularly with primary and secondary alcohols, demonstrating precise control over the newly formed stereocenters. nih.gov

Another approach describes a stereoselective method for producing trans-4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. researchgate.net This transformation proceeds in a completely regio- and stereoselective manner, yielding the trans-oxazolidinones exclusively. researchgate.net The enantiomeric purity of the final products is a key metric of success in these syntheses. High enantiomeric purity, often exceeding 99% ee after purification steps like recrystallization, is a frequently reported outcome when using oxazolidinone-based chiral auxiliaries. nih.govsigmaaldrich.com The determination of this purity is typically accomplished using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) with a chiral stationary phase or after derivatization into diastereomers that can be separated on standard columns. nih.gov

The following table details examples of stereocontrolled synthesis leading to specific oxazolidinone derivatives.

| Starting Material | Reagents | Product | Stereoselectivity/Yield |

| Oxazolidinone-fused aziridine (B145994) | Isopropyl alcohol, Trifluoromethanesulfonic acid | (4R,5R)-5-Benzyl-4-(isopropoxymethyl)oxazolidin-2-one | 75% Yield |

| Oxazolidinone-fused aziridine | Methanol, Trifluoromethanesulfonic acid | (4R,5R)-5-Benzyl-4-(methoxymethyl)oxazolidin-2-one | 89% Yield |

| Oxazolidinone-fused aziridine | Ethanol, Trifluoromethanesulfonic acid | (4R,5R)-5-Benzyl-4-(ethoxymethyl)oxazolidin-2-one | 85% Yield |

| trans-2-Hydroxymethyl aziridine | Methyl chloroformate, Acetonitrile (B52724) | trans-4-Hydroxymethyl 1,3-oxazolidinone derivative | 95% Yield |

Data sourced from multiple studies focusing on stereocontrolled synthesis methods. nih.govresearchgate.net

Chiral oxazolidinones, often referred to as Evans' auxiliaries, are synthesized from readily available chiral starting materials, most commonly α-amino acids. nih.govjmcs.org.mx A general and versatile pathway involves the reduction of an α-amino acid to its corresponding β-amino alcohol, which is then cyclized to form the oxazolidinone ring. orgsyn.org For example, (S)-phenylalanol can be converted to (S)-4-(phenylmethyl)-2-oxazolidinone by reacting it with diethyl carbonate in the presence of potassium carbonate. orgsyn.org This method is advantageous because both the intermediate amino alcohol and the final oxazolidinone are often crystalline solids, simplifying purification. orgsyn.org

This fundamental structure can be further modified to create a diverse range of derivatives tailored for specific synthetic applications. researchgate.net For instance, enantiopure 4-oxazoline-2-ones have been used as chiral building blocks for the divergent construction of complex heterocyclic structures. nih.gov These derivatives can undergo nucleophilic conjugate additions and subsequent cascade reactions to form fused ring systems with high degrees of asymmetric induction. nih.gov

Integration into Solid-Phase and Fluorous Synthesis Strategies

To simplify purification and enable the recycling of the valuable chiral auxiliary, this compound and its derivatives have been adapted for use in modern synthesis techniques like solid-phase and fluorous synthesis. These strategies involve attaching the auxiliary to a support or tag, which facilitates its separation from the reaction mixture.

Attaching a chiral oxazolidinone auxiliary to a polymer support combines the benefits of solution-phase reactivity with the ease of solid-phase purification. umanitoba.ca The first synthesis of a soluble polymer-supported oxazolidinone involved attaching a tyrosine-derived oxazolidin-2-one to poly(ethylene glycol)-monomethyl ether (MeOPEG). umanitoba.ca Soluble polymers are particularly attractive because they allow for homogeneous reaction conditions, leading to more predictable reaction kinetics and selectivities compared to insoluble supports. collectionscanada.gc.ca

However, the use of insoluble polymer supports, such as Merrifield or Wang resins, has shown that the polymer backbone can significantly impact the stereoselectivity of asymmetric reactions. collectionscanada.gc.ca In some cases, reactions on insoluble supports result in lower enantiomeric excesses compared to their solution-phase counterparts, likely due to the heterogeneous reaction environment interfering with the formation of a well-defined transition state. collectionscanada.gc.ca This has led to a greater focus on soluble polymer supports, which can be precipitated and filtered for easy separation while maintaining the benefits of a homogeneous reaction environment. collectionscanada.gc.ca

Fluorous synthesis offers an alternative to polymer-supported methods. In this technique, a perfluoroalkyl chain (a "fluorous tag") is attached to the chiral auxiliary. nih.govthieme-connect.com This tag imparts unique solubility properties to the molecule, allowing it to be selectively separated from non-fluorinated (organic) compounds using fluorous solid-phase extraction (FSPE). collectionscanada.gc.caresearchgate.net

The following table summarizes the key features of fluorous-supported oxazolidinones.

| Feature | Description | Reference |

| Synthesis | Prepared via a versatile, five-step pathway from α-amino acids. | nih.gov |

| Purification | Enables the use of fluorous solid-phase extraction (FSPE) for efficient purification. | collectionscanada.gc.caresearchgate.net |

| Applications | Used in asymmetric aldol reactions, conjugate additions, and 1,3-dipolar cycloadditions. | researchgate.net |

| Efficiency | Yields and selectivities are comparable to traditional Evans-type auxiliaries. | researchgate.net |

| Scalability | Synthesized on multigram scales with overall yields up to 55%. | nih.gov |

Iv. Medicinal Chemistry and Biological Activity of 4 Hydroxymethyl Oxazolidin 2 One Scaffolds

Derivatives as Antimicrobial Agents

Derivatives built upon the 4-(hydroxymethyl)oxazolidin-2-one scaffold have been extensively investigated for their antimicrobial properties. These synthetic compounds have demonstrated significant therapeutic potential, particularly as antibacterial agents.

Antibacterial Activity and Spectrum (e.g., Gram-positive and Gram-negative)

Oxazolidinone derivatives are primarily known for their potent activity against a wide spectrum of Gram-positive bacteria. nih.gov This includes common pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus species. nih.gov Their efficacy extends to both susceptible and resistant strains. While generally less active against Gram-negative bacteria, due in part to efflux pump mechanisms that expel the drugs from the cell, certain derivatives have shown promising activity against fastidious Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. nih.govresearchgate.net Research has also focused on modifying the oxazolidinone structure to broaden the spectrum to include more Gram-negative pathogens. researchgate.netnih.gov For instance, the derivative Zoliflodacin (ETX0914) displays activity against Neisseria gonorrhoeae and Escherichia coli. researchgate.net

The antibacterial potency of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

Table 1: In Vitro Antibacterial Activity (MIC in μg/mL) of Selected Oxazolidinone Derivatives

| Compound/Drug | S. aureus (MSSA) | S. aureus (MRSA) | E. faecalis (VSE) | E. faecalis (VRE) | S. pneumoniae (PSP) | H. influenzae | M. catarrhalis |

|---|---|---|---|---|---|---|---|

| Linezolid (B1675486) | 1-4 | 1-4 | 1-4 | 1-4 | 0.5-4 | >128 | 2-4 |

| Tedizolid (B1663884) | 0.5 | 0.5 | 0.5 | 0.5-1 | 0.25 | - | - |

| Radezolid | - | 2 | - | - | - | - | - |

| Compound 8 ¹ | 1.0 | 0.5 | 1.0 | - | - | - | - |

| Compound 11g ² | 2-8 | 2-8 | 2-8 | 2-8 | - | - | - |

| Zoliflodacin | <0.78 µM | <0.78 µM | - | - | - | 2-4 | 2-4 |

Data sourced from multiple studies. nih.govnih.govresearchgate.net MIC values can vary based on specific strains and testing conditions. ¹A 1,2,4-triazolo[4,3-α]pyrimidine oxazolidinone derivative. nih.gov ²A C-ring modified derivative with an N-methylglycyl group. nih.gov

Activity against Multidrug-Resistant Strains (e.g., MRSA, VRE)

A key therapeutic advantage of oxazolidinones is their robust activity against multidrug-resistant (MDR) Gram-positive pathogens. nih.gov This includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). nih.gov The novel mechanism of action of oxazolidinones means there is no cross-resistance with other existing antibiotic classes. nih.govasm.org

Newer generations of oxazolidinones have been specifically designed to maintain or enhance potency against these challenging pathogens. For example, tedizolid demonstrates enhanced potency against MRSA and VRE strains compared to linezolid. researchgate.net LCB01-0648, a novel oxazolidinone, has shown potent activity against MRSA, methicillin-resistant coagulase-negative staphylococci (MRCNS), and even some linezolid-resistant S. aureus (LRSA) strains, with MIC90 values as low as 0.5 mg/L for MRSA and MRCNS. mdpi.com

Table 2: Activity of Oxazolidinones Against Resistant S. aureus Strains (MIC in μg/mL)

| Compound | Susceptible S. aureus | S. aureus (MRSA) | S. aureus (Linezolid-Resistant, cfr gene) | S. aureus (Linezolid-Resistant, G2576T mutation) |

|---|---|---|---|---|

| Linezolid | 1-2 | 1-2 | 16 | 4 |

| Tedizolid | 0.5 | 0.5 | 1 | 1 |

| TR-700 (Tedizolid prodrug) | 0.5 | 0.5 | 0.5 | 2 |

| Radezolid | 0.5 | 0.5 | 2 | 2 |

Data compiled from a study evaluating various oxazolidinone derivatives against susceptible and resistant S. aureus strains. nih.gov

Structure-Activity Relationships (SAR) of Modified C-5 Side Chains

The substituent at the C-5 position of the oxazolidinone ring is crucial for antibacterial activity. nih.govnih.gov The initial development of linezolid identified the N-acetylaminomethyl group as a key feature, with the N-H group acting as an essential hydrogen bond donor for interaction with the ribosomal binding site. nih.gov However, extensive research has explored alternatives to this group to enhance potency and overcome resistance. nih.govnih.gov

Key SAR findings for the C-5 side chain include:

Replacement of Acetamide (B32628): Replacing the C-5 acetamidomethyl group with other functionalities has yielded potent compounds. For example, converting the carbonyl oxygen (=O) of the acetamide to a thiocarbonyl sulfur (=S) to form a thiourea (B124793) group can enhance in vitro activity by 4 to 8-fold compared to linezolid. nih.gov

Heterocyclic Side Chains: The introduction of methylene (B1212753) O-linked heterocyclic side chains, such as isoxazoles, has led to new, potent series of compounds. nih.gov

Hydroxymethyl and Triazole Groups: While early 5-hydroxymethyl oxazolidinones were less potent, combining this group with a potent N-aryl ring system can result in highly active compounds like tedizolid (TR-700). nih.gov Importantly, derivatives with a 5-hydroxymethyl or a 1,2,3-triazole C-5 group retain significant activity against linezolid-resistant strains carrying the cfr gene, a key resistance mechanism. In contrast, compounds with the traditional acetamide group show a 2- to 8-fold reduction in activity against these strains. nih.gov This is because the Cfr methyltransferase adds a methyl group to the ribosome, causing steric hindrance with the C-5 acetamide group of linezolid, but less so with the smaller hydroxymethyl group. nih.gov

Chain Elongation: Elongating the methylene chain at the C-5 position generally leads to a decrease in antibacterial activity. nih.gov

SAR of C-Ring and N-Aryl Substituents

Modifications to the N-aryl ring (often referred to as the C-ring in broader oxazolidinone literature) are critical for optimizing the antibacterial potency and spectrum. nih.govnih.govnih.gov

Key SAR findings for the N-aryl substituents include:

Fluorine Substitution: A 3-fluorophenyl group at the N-3 position is a key feature for potent activity, as seen in linezolid and many other derivatives. nih.gov

Substituents at the 4-position: Adding substituents to the 4-position of the N-phenyl ring can significantly enhance antibacterial potency. nih.gov This often involves introducing various heterocyclic rings.

Heterocyclic Rings: Replacing the morpholine (B109124) ring of linezolid with other azole moieties (e.g., pyrrole, pyrazole, triazole) can expand the activity spectrum to include fastidious Gram-negative organisms. nih.gov The electronic character of these azole systems, and not just their size or the number of nitrogen atoms, strongly influences activity. nih.gov

N-methylglycyl Groups: The introduction of N-methylglycyl groups as part of a modified C-ring structure has produced derivatives with good activity against E. faecalis and S. aureus, with MICs in the range of 2-8 μg/mL. nih.gov

Mechanism of Action: Ribosomal Protein Synthesis Inhibition

The oxazolidinones exert their antibacterial effect through a unique mechanism: the inhibition of bacterial protein synthesis at a very early stage. nih.govmdpi.comnih.govnih.gov They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), a critical region for peptide bond formation. nih.govnih.gov

The binding site is composed entirely of 23S ribosomal RNA (rRNA), and this interaction prevents the formation of a functional 70S initiation complex. nih.govresearchgate.net Specifically, oxazolidinones interfere with the correct positioning of the initiator tRNA (N-formylmethionyl-tRNA or fMet-tRNA) in the P-site of the ribosome. researchgate.net This blockade prevents the formation of the very first peptide bond, thereby halting the entire process of protein translation and inhibiting bacterial growth. researchgate.net Because this target and mechanism are distinct from other classes of protein synthesis inhibitors, there is no inherent cross-resistance. nih.govasm.org

Resistance Mechanisms and Overcoming Resistance

Although resistance to oxazolidinones was initially rare, it has emerged and is primarily associated with two main mechanisms. nih.govnih.gov

Target Site Mutations: The most common mechanism involves point mutations in the genes encoding the 23S rRNA, the binding site of the drug. nih.govnih.gov The G2576T mutation is one of the most frequently observed in clinical isolates. asm.org The level of resistance often correlates with the number of mutated 23S rRNA gene copies in the bacterial chromosome. asm.org Mutations in ribosomal proteins L3 and L4 have also been linked to reduced susceptibility. nih.gov

Acquisition of Resistance Genes: A second, and highly significant, mechanism is the acquisition of mobile genetic elements carrying resistance genes. The most notable of these is the cfr (chloramphenicol-florfenicol resistance) gene. nih.govnih.gov The cfr gene encodes a methyltransferase enzyme that modifies an adenine (B156593) nucleotide (A2503) in the 23S rRNA at the drug-binding site. nih.gov This methylation creates steric hindrance that reduces the binding affinity of oxazolidinones, particularly those with a C-5 acetamide side chain like linezolid. nih.gov

Strategies to Overcome Resistance: Significant research efforts are focused on designing new oxazolidinone derivatives that can evade these resistance mechanisms. nih.gov A key strategy involves modifying the C-5 side chain. As noted previously, derivatives with smaller, less sterically demanding C-5 substituents, such as the hydroxymethyl group of tedizolid or a 1,2,3-triazole group, are less affected by Cfr methylation and retain potent activity against cfr-positive strains. nih.gov These newer compounds can fit into the methylated ribosomal binding site more effectively than linezolid, thus overcoming this resistance mechanism and offering a valuable therapeutic alternative. nih.gov

Antituberculosis Activity

The oxazolidinone class of antibiotics has demonstrated significant efficacy against Mycobacterium tuberculosis, including drug-resistant strains. nih.govnih.gov The this compound scaffold is a crucial component in the development of potent antitubercular agents.

Derivatives of oxazolidinones have shown promise in treating tuberculosis (TB), a disease caused by Mycobacterium tuberculosis. researchgate.net The emergence of multidrug-resistant (MDR), extensively drug-resistant (XDR), and totally drug-resistant (TDR) strains of TB has necessitated the development of novel anti-TB agents. researchgate.net

One such derivative, PNU-100480, has exhibited more potent activity in vitro and in murine models of tuberculosis compared to linezolid, an approved oxazolidinone antibiotic. nih.gov In fact, the addition of PNU-100480 to the standard daily regimen of rifampin, isoniazid, and pyrazinamide (B1679903) resulted in a significant reduction in lung CFU counts in the first two months of treatment. nih.gov Another derivative, DA-7157, which incorporates the (R)-5-hydroxymethyl oxazolidin-2-one moiety, has also been found to be active against M. tuberculosis, including drug-resistant isolates. nih.gov

Furthermore, research into thiazolidin-4-one derivatives has yielded compounds with significant antitubercular activity, some of which are more potent than existing reference drugs. nih.gov For instance, compounds 82c, 82d, and 84 were found to be highly active against the H37Rv strain of M. tuberculosis, with MIC values ranging from 0.05 to 0.2 μg/mL. nih.gov

Other Potential Antimicrobial Applications

Beyond their antitubercular properties, oxazolidin-2-one derivatives have a broad spectrum of antimicrobial activity. They are effective against various Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pneumoniae, Enterococcus faecalis, and Enterococcus faecium. nih.gov The oxazolidinone antibiotic linezolid, for example, is active against many gram-positive actinomycetes, such as Nocardia, Actinomadura, and various species of Mycobacterium. nih.gov

The antimicrobial action of oxazolidinones stems from their novel mechanism of inhibiting protein synthesis by preventing the formation of the initiation complex. nih.gov This unique mode of action makes them valuable in treating infections caused by bacteria that have developed resistance to other classes of antibiotics. scirp.org

Derivatives of 4-hydroxymethylene-2-aryl-2-oxazolin-5-one have been synthesized and screened for their antibacterial activities against S. aureus and E. coli. researchgate.net Additionally, new hydantoin (B18101) derivatives have demonstrated potential as antibacterial drugs by inhibiting bacterial adhesion. nih.gov The transepithelial passage of oxazolidin-2-one and its derivatives, which is crucial for their oral bioavailability, has been studied, suggesting that their lipophilicity plays a significant role in their transport across intestinal and renal epithelial cell lines. nih.gov

Applications in Cancer Treatment

The this compound scaffold has also been a focal point in the development of novel anticancer agents. Its derivatives have shown promise as inhibitors of cancer-related targets, cytotoxic agents against various cancer cell lines, and immunomodulators.

Inhibitors of Cancer-Related Targets (e.g., IDH1, PI3K)

Mutant isocitrate dehydrogenase 1 (IDH1) is a key therapeutic target in several cancers, including acute myeloid leukemia (AML), glioma, and glioblastoma. nih.gov Derivatives of 3-pyrimidin-4-yl-oxazolidin-2-one have been identified as potent and selective inhibitors of mutant IDH1. nih.govnih.gov These inhibitors function by binding to an allosteric pocket of the IDH1 R132H mutant enzyme. nih.gov Optimization of these compounds has led to the development of molecules with improved metabolic stability, brain penetration, and oral bioavailability. nih.gov For instance, the (S,S)-oxazolidinone IDH889 has demonstrated good exposure and inhibitory activity against 2-HG production in a mutant IDH1 xenograft mouse model. nih.govosti.gov HMPL-306 is another novel, potent dual inhibitor of both mutant IDH1 and IDH2 that has shown promise in clinical trials for patients with advanced solid tumors harboring these mutations. asco.org

The PI3K/AKT/mTOR pathway is frequently dysregulated in human cancers, making it a prime target for anticancer drug development. nih.gov Thiophenyl-triazine derivatives incorporating an aromatic urea (B33335) structure have been synthesized as novel PI3K/mTOR dual inhibitors. nih.gov Compound Y-2 from this series showed potent inhibitory effects on both PI3K and mTOR kinases. nih.gov Furthermore, 2-thioxoimidazolidin-4-one derivatives have been shown to inhibit the PI3K/AKT pathway at both the gene and protein levels in liver cancer cells. nih.gov

Cytotoxic Activity against Cancer Cell Lines

Derivatives of the this compound scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines. For example, 2-thioxoimidazolidin-4-one derivatives have shown potent cytotoxic effects against HepG2 (liver cancer) cells, with some compounds exhibiting greater potency than the reference drugs staurosporine (B1682477) and 5-FU. nih.gov These compounds induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov

Similarly, morpholine-substituted quinazoline (B50416) derivatives have displayed significant cytotoxic activity against A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma) cell lines, while being non-toxic to normal cells. rsc.org These compounds were found to inhibit cell proliferation in the G1 phase of the cell cycle and induce apoptosis. rsc.org

Other classes of compounds incorporating related heterocyclic structures have also shown promise. For instance, some 4-hydroxyquinoline (B1666331) derivatives have exhibited selective toxicity towards doxorubicin-resistant colon adenocarcinoma cells. mdpi.com Additionally, 2,3-thiazolidin-4-one derivatives have shown strong inhibitory effects on breast cancer cell growth. nih.gov

Immunomodulatory Effects (e.g., Cytokine Modulation by Cytoxazone)

Cytoxazone, a natural product featuring a 4,5-disubstituted oxazolidin-2-one ring, has been identified as a novel cytokine modulator. nih.govacs.org It selectively affects the signaling pathway of Th2 cells (type 2 cytokines), which are involved in cell growth and differentiation, without impacting Th1 cells. nih.gov An imbalance in cytokine production can lead to immunological disorders, making cytoxazone and its analogs promising candidates for immunomodulatory therapies. nih.gov The synthesis of cytoxazone and its stereoisomers has provided valuable insights into their structure-activity relationships, revealing that the stereochemical configuration of the oxazolidinone ring may not significantly influence their biological activity. nih.gov

Neurological and Metabolic Disease Applications

The versatility of the this compound scaffold extends to potential applications in neurological and metabolic diseases. The ability of some IDH1 inhibitor derivatives to penetrate the blood-brain barrier highlights their potential for treating brain cancers like glioma. nih.govnih.govosti.gov

In the realm of metabolic diseases, thiazolidin-4-one derivatives, such as the glitazones (pioglitazone and rosiglitazone), are well-established treatments for type II diabetes, acting as activators of PPARγ. mdpi.com While not directly derived from this compound, their structural relationship underscores the potential of related heterocyclic compounds in managing metabolic disorders.

Furthermore, the compound ponesimod, a thiazolidine-4-one derivative, is approved for the treatment of multiple sclerosis, a neurological disease. mdpi.com It functions as a sphingosine-1-phosphate receptor modulator. mdpi.com

Structure-Uptake Relationships in Biological Systems

The effectiveness of an antibacterial agent is contingent not only on its interaction with the molecular target but also on its ability to reach that target by crossing bacterial membranes and avoiding cellular defense mechanisms like efflux pumps.

A significant challenge in developing broad-spectrum antibiotics is overcoming the formidable barrier of the Gram-negative bacterial cell wall. nih.gov This structure features an asymmetric outer membrane that hinders the passive diffusion of many small molecules. nih.govmdpi.com For a compound to be effective, it must either possess the right balance of properties to permeate this membrane or utilize porin channels for entry. nih.gov

Once inside, the drug is often subject to removal by highly promiscuous efflux pumps, which actively transport compounds out of the cell, reducing their intracellular concentration and thus their antibacterial effect. nih.gov Research on oxazolidinone analogues has shown that even minor modifications to the chemical structure can significantly impact both permeation and susceptibility to efflux. nih.govnih.gov Strategic design of a library of oxazolidinones has been used to study these effects in detail, using strains of Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa with compromised efflux and outer membrane functions. nih.govnih.gov These studies help identify specific chemical motifs that either hinder permeation or enhance susceptibility to efflux, providing a roadmap for designing oxazolidinones with better accumulation in Gram-negative bacteria. acs.orgnih.govnih.gov

Pharmacological Evaluation and Drug Development Potential

The journey from a promising chemical scaffold to a viable drug involves rigorous pharmacological evaluation. Key aspects include metabolic stability, bioavailability, and potential for use in combination with other drugs.

A critical step in early-phase drug discovery is determining a compound's metabolic stability. springernature.comresearchgate.net Most small-molecule drugs are metabolized by enzymes in the liver, primarily the cytochrome P450 (CYP) family. springernature.comresearchgate.net A compound that is metabolized too quickly will have a short half-life and may not maintain therapeutic concentrations in the body. xenotech.com

The microsomal stability assay is a common in vitro method used to assess this. creative-bioarray.com It involves incubating the compound with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes. springernature.comresearchgate.net By measuring the decrease in the compound's concentration over time, its in vitro half-life and intrinsic clearance (CLint) can be determined. xenotech.com This data helps predict in vivo metabolic clearance and optimize molecular structures to improve stability. creative-bioarray.comnih.gov For oxazolidinone derivatives, medicinal chemistry efforts focus on modifying the structure to enhance metabolic stability without compromising antibacterial potency. nih.gov

Table 1: Illustrative Data from a Microsomal Stability Assay

| Compound | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Classification |

| Control Drug A | 65 | 10.7 | Stable |

| Control Drug B | 15 | 46.2 | Unstable |

| Oxazolidinone Derivative X | 45 | 15.4 | Moderately Stable |

| Oxazolidinone Derivative Y | >120 | <5.8 | Very Stable |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

A significant advantage of some oxazolidinones, such as linezolid, is their excellent oral bioavailability, which is approximately 100%. nih.gov This allows for administration by mouth, which is more convenient and less invasive than intravenous routes. nih.gov

For certain infections, such as those affecting the central nervous system, the ability of a drug to penetrate the blood-brain barrier is crucial. Research has focused on optimizing oxazolidinone scaffolds to improve this property. For instance, a study on 3-pyrimidin-4-yl-oxazolidin-2-ones identified a derivative with both excellent oral bioavailability and significant brain penetration in rodent models. nih.gov While some compounds may have poor oral bioavailability due to extensive pre-systemic metabolism, their ability to cross the blood-brain barrier might still make them valuable candidates for further development, potentially through prodrug strategies. nih.gov

To combat severe and resistant infections, oxazolidinones are often evaluated in combination with other antimicrobial agents. nih.gov This approach can lead to synergistic or additive effects and help prevent the emergence of resistance. mdpi.com For example, in vivo studies have shown that certain oxazolidinones are additive with agents like vancomycin, gentamicin, or rifampin against S. aureus. nih.gov Recently, a combination regimen including the oxazolidinone linezolid and the nitroimidazole pretomanid (B1679085) was approved for treating specific types of multidrug-resistant tuberculosis. mdpi.com However, antagonism has been observed between some oxazolidinones and fluoroquinolones like ciprofloxacin (B1669076) against certain bacteria. nih.gov

Table 2: Examples of Oxazolidinone Combination Therapies

| Oxazolidinone | Combination Agent | Target Pathogen(s) | Observed Interaction |

| Dup-721 | Vancomycin, Gentamicin, Rifampin | Staphylococcus aureus | Additive nih.gov |

| Linezolid | Pretomanid | Mycobacterium tuberculosis | Approved Combination Regimen mdpi.com |

| Dup-721 | Ciprofloxacin, Norfloxacin | MRSA, S. epidermidis, E. faecalis | Antagonism nih.gov |

| Linezolid | Aztreonam, Gentamicin | Mixed S. aureus & E. coli | Effective nih.gov |

V. Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of sophisticated spectroscopic methods is employed to characterize 4-(Hydroxymethyl)oxazolidin-2-one, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H-NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts in the ¹H-NMR spectrum of this compound are characteristic of the protons in the oxazolidinone ring and the hydroxymethyl group.

¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, methylene (B1212753), methine).

2D NMR techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule. researchgate.netnih.govlibretexts.orgcolumbia.edu HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over two to three bonds), which helps in piecing together the molecular structure. researchgate.netnih.govlibretexts.orgcolumbia.edu For instance, an HMBC experiment can show the correlation between the protons of the hydroxymethyl group and the C4 carbon of the oxazolidinone ring, confirming their connection. researchgate.net

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C2 (C=O) | - | ~160 | H4, H5 |

| C4 (CH) | ~4.0-4.2 | ~60-65 | H5, CH₂OH |

| C5 (CH₂) | ~3.3-3.6 (diastereotopic) | ~45-50 | H4 |

| CH₂OH | ~3.7-3.9 (diastereotopic) | ~60-65 | C4 |

| NH | Broad singlet | - | C2, C4 |

| OH | Broad singlet | - | CH₂OH |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. nih.gov These techniques are complementary, as some molecular vibrations that are strong in IR may be weak in Raman, and vice versa. nih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The spectrum reveals characteristic absorption bands for the various functional groups.

Raman spectroscopy involves the inelastic scattering of monochromatic light. The resulting spectrum provides information on molecular vibrations, and is particularly useful for non-polar bonds and symmetric vibrations.

Key vibrational modes for this compound include the stretching vibrations of the N-H, O-H, C=O, and C-O bonds, as well as various bending and deformation modes of the ring and the hydroxymethyl group.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (broad) | FT-IR |

| N-H | Stretching | 3100-3300 | FT-IR |

| C-H | Stretching | 2850-3000 | FT-IR, Raman |

| C=O (carbamate) | Stretching | 1730-1750 | FT-IR, Raman |

| C-O | Stretching | 1000-1300 | FT-IR |

| Oxazolidinone Ring | Ring vibrations | 800-1200 | FT-IR, Raman |

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration and enantiomeric purity of chiral molecules like this compound. researchgate.net ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. researchgate.net

Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in ECD spectra that are mirror images of each other. The (R)- and (S)-enantiomers of this compound will exhibit opposite Cotton effects (positive or negative peaks) in their ECD spectra. This allows for the unambiguous assignment of the absolute configuration of a pure enantiomer by comparing its experimental ECD spectrum with theoretically calculated spectra. researchgate.net

Furthermore, the intensity of the ECD signal is directly proportional to the enantiomeric excess (ee) of the sample. By comparing the ECD spectrum of a sample to that of the pure enantiomer, the enantiomeric purity can be accurately determined.

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of this compound. Techniques such as Fast Atom Bombardment-Mass Spectrometry (FAB-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. researchgate.netresearchgate.net

In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, confirming the molecular weight of 117.10 g/mol . nih.gov Further fragmentation of the molecular ion provides valuable structural information. The fragmentation pattern is characteristic of the compound and can be used to identify specific structural motifs. libretexts.orgmiamioh.edu

Common fragmentation pathways for this compound would involve the loss of the hydroxymethyl group, cleavage of the oxazolidinone ring, and loss of small neutral molecules like water, carbon monoxide, and formaldehyde. core.ac.uk

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 117 | [M]⁺ | Molecular ion |

| 86 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 99 | [M - H₂O]⁺ | Loss of water |

| 73 | [C₃H₅NO]⁺ | Ring cleavage |

| 44 | [C₂H₄O]⁺ | Ring fragment |

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. For (4R)-4-(Hydroxymethyl)-2-oxazolidinone, a crystal structure is available in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 233911. nih.gov This data reveals precise bond lengths, bond angles, and the conformation of the molecule in the solid state. st-andrews.ac.ukmdpi.com

The oxazolidinone ring typically adopts a non-planar conformation, often an envelope or twisted form, to minimize steric strain. mdpi.com The crystal structure also elucidates the intermolecular interactions, such as hydrogen bonding involving the N-H and O-H groups, which dictate the packing of the molecules in the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| C=O Bond Length | ~1.2 Å |

| C-N Bond Length (in ring) | ~1.35 Å |

| C-O Bond Length (in ring) | ~1.45 Å |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools that complement experimental data by providing insights into the structure, properties, and reactivity of this compound at the atomic level. qut.edu.aunih.govscirp.orgmdpi.com

Density Functional Theory (DFT) calculations can be used to optimize the geometry of the molecule and predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. nih.gov These theoretical predictions can aid in the assignment of experimental spectra. Furthermore, DFT can be employed to calculate the energies of different conformers, providing insight into the molecule's flexibility and preferred shapes in different environments. nih.gov

Molecular modeling techniques allow for the visualization of the three-dimensional structure of the molecule and the study of its interactions with other molecules. For instance, docking simulations could be used to predict how this compound might bind to a biological target. These computational approaches are instrumental in understanding the structure-property relationships of the molecule and can guide the design of new derivatives with desired characteristics. qut.edu.au

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and geometry of molecules like this compound. This approach is favored for its balance of accuracy and computational efficiency.

Researchers utilize DFT to optimize the molecular geometry of oxazolidinone derivatives, determining the most stable three-dimensional arrangement of atoms. nih.gov A common methodology involves using the B3LYP hybrid functional combined with a basis set such as 6-31G(d,p) or 6-311++G**. nih.govresearchgate.netnih.gov These calculations are often performed using software packages like Gaussian. nih.govmdpi.com The process typically starts with an initial structure that is then fully optimized to its electronic ground state. mdpi.com